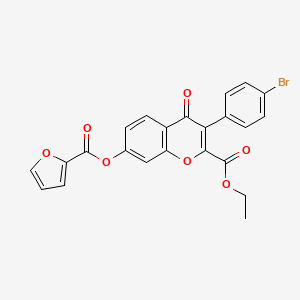
Ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate, is a complex organic molecule that appears to be related to various synthesized brominated and furan-containing esters. While the specific compound is not directly described in the provided papers, insights can be drawn from related compounds and their synthesis, characterization, and structural studies.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with different nucleophiles, leading to the substitution of bromine and the retention of the furylthiadiazole fragment . Similarly, ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate undergoes reaction with ammonium acetate in glacial acetic acid to yield a cyclohexadiene derivative . These studies suggest that the synthesis of the compound of interest would likely involve bromination and esterification steps, possibly starting from a hydroxyacetophenone precursor as seen in the synthesis of related benzopyrones .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For example, a cyclohexadiene derivative crystallizes in the orthorhombic space group and exhibits an intramolecular N–H…O hydrogen bond . Another compound, ethyl naphtho[2,1-b]furan-2-carboxylate, crystallizes in the monoclinic system with a planar furan ring . These findings suggest that the compound of interest may also exhibit specific crystallographic features and intramolecular interactions that could be studied using similar methods.
Chemical Reactions Analysis
The reactivity of related compounds provides insights into potential reactions that the compound of interest may undergo. For instance, the presence of a bromine atom in ethyl 3-bromo-4-oxochromen-2-carboxylate indicates a site for nucleophilic substitution reactions . The reactions with various nucleophiles, including phenolates and amines, have been explored, leading to the formation of secondary and tertiary amines, thioesters, and phosphonates . These studies suggest that the compound of interest may also participate in diverse chemical reactions due to the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR, TGA, DTA, and UV-Visible spectroscopy . These methods provide information on the stability, functional groups, and electronic transitions of the compounds. The thermal behavior and decomposition patterns observed in these studies can be used to infer the stability and reactivity of the compound of interest under various conditions.
Applications De Recherche Scientifique
Lipoxygenase Inhibition
A study identified a similar compound, 5-(4-bromo-phenyl)-4-[2-(4-bromo-phenyl)-2-oxo-ethyl]-2-methyl-furan-3-carboxylic acid methyl ester, exhibiting potent inhibitory activity on soybean lipoxygenase enzyme, suggesting potential applications in inflammation and other related pathologies (Vinayagam et al., 2017).
Anti-Bacterial Activities
Another study synthesized N-(4-bromophenyl)furan-2-carboxamide analogs demonstrating effective in vitro antibacterial activities against drug-resistant bacteria. This indicates the potential application of such compounds in addressing antimicrobial resistance (Siddiqa et al., 2022).
Pharmaceutical Synthesis
A research effort focused on synthesizing and transforming bisphosphorylated 2-furoic acid and its derivatives, indicating the use of similar compounds in pharmaceutical synthesis (Pevzner, 2015).
Crystal and Molecular Structure Studies
Compounds such as ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate were studied for their crystal and molecular structures, which are important in understanding the chemical behavior and potential applications in various reactions and processes (Kaur et al., 2012).
Safety And Hazards
This would involve a study of the compound’s potential hazards, such as its toxicity, flammability, and environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas for further study.
Propriétés
IUPAC Name |
ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrO7/c1-2-28-23(27)21-19(13-5-7-14(24)8-6-13)20(25)16-10-9-15(12-18(16)31-21)30-22(26)17-4-3-11-29-17/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAGUZALLSLJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-bromophenyl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

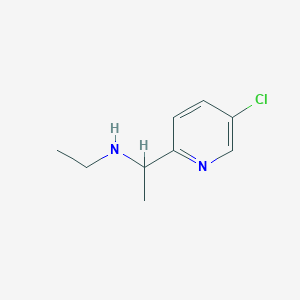
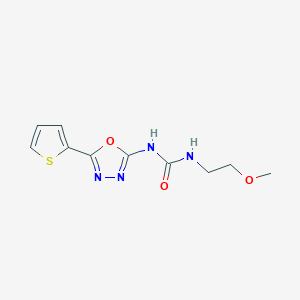
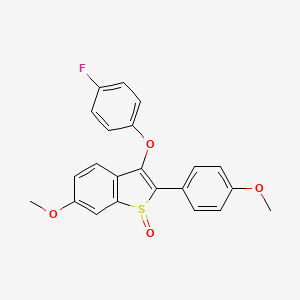
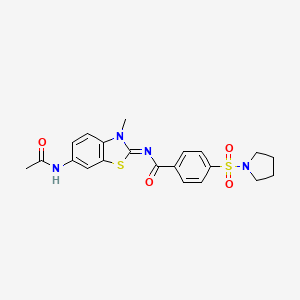
![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B3002976.png)
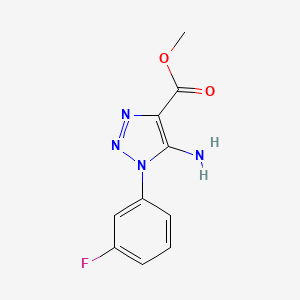
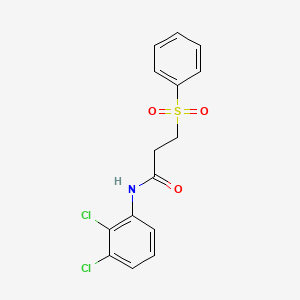
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3002981.png)
![2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride](/img/structure/B3002982.png)
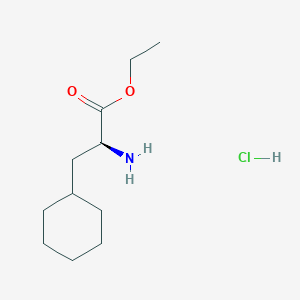
![3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B3002985.png)
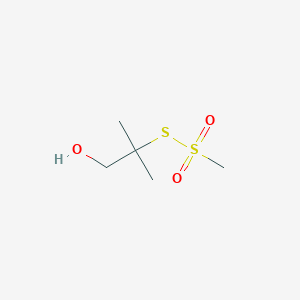
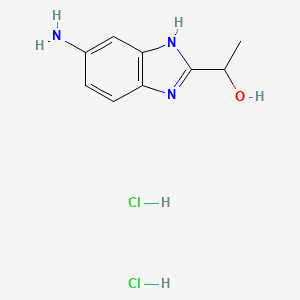
![2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate](/img/structure/B3002991.png)